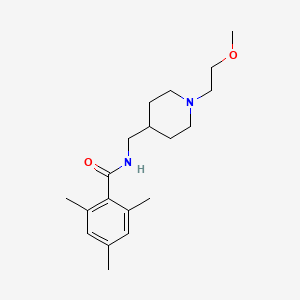

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide” is a chemical compound with the molecular weight of 329.31 . It is also known by its IUPAC name "[1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride" .

Synthesis Analysis

The synthesis of piperidine derivatives, which includes “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide”, has been a subject of interest in the field of organic chemistry . Piperidine-containing compounds are one of the most important synthetic medicinal blocks for drug construction .

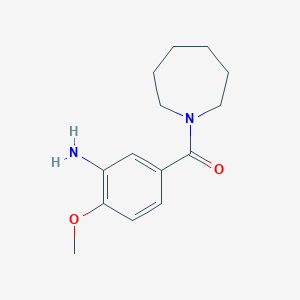

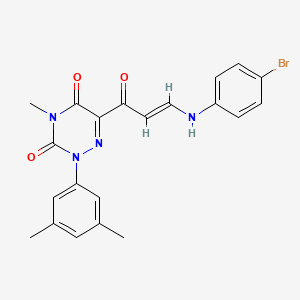

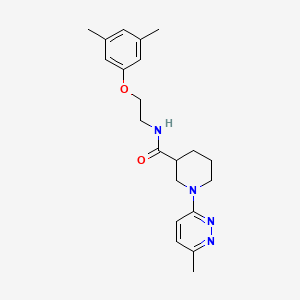

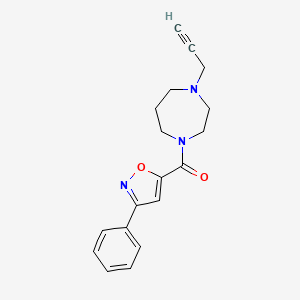

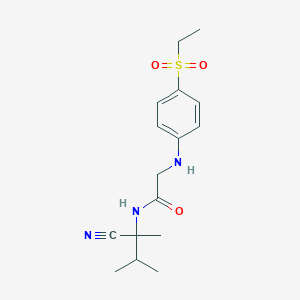

Molecular Structure Analysis

The molecular structure of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide” include a molecular weight of 329.31 . The compound has an IUPAC name of "[1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride" .

Applications De Recherche Scientifique

Neurokinin Receptor Antagonists

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide has been studied for its potential as a neurokinin receptor antagonist. Research on spiro-substituted piperidines, including derivatives of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide, has shown promising NK1-NK2 dual antagonistic activities. These compounds have been evaluated for their affinity towards NK1 and NK2 receptors, highlighting their potential in treating conditions associated with neurokinin receptor activity (Kubota et al., 1998).

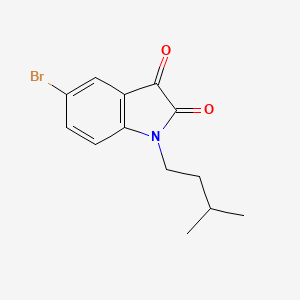

Radioligand Development for Neuroreceptor Imaging

The compound has been involved in the synthesis of radioligands aimed at serotonin-5HT2-receptors, indicating its utility in developing tools for gamma-emission tomography. Such radioligands, including derivatives of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide, have shown high affinity and selectivity for 5HT2-receptors, which could be instrumental in studying psychiatric disorders and neuropharmacology (Mertens et al., 1994).

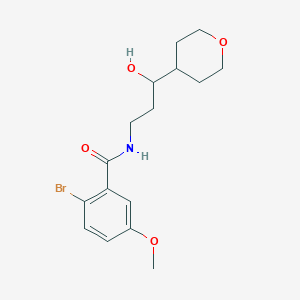

Sigma Receptor Scintigraphy in Cancer Diagnosis

Another significant application is in the development of sigma receptor scintigraphy agents, such as N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide, for imaging primary breast cancer. This application underscores the potential of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide derivatives in oncology, particularly in visualizing primary breast tumors in vivo through preferential binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002).

Serotonin Receptor Agonism for Gastrointestinal Motility

Research on benzamide derivatives, including those related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide, has revealed their role as selective serotonin 4 receptor agonists. These compounds have shown promise in enhancing gastrointestinal motility, suggesting potential therapeutic applications in treating gastrointestinal disorders (Sonda et al., 2004).

Impurity Identification in Pharmaceutical Compounds

The compound has also been identified in the context of discovering and characterizing impurities within pharmaceutical compounds like Repaglinide. This highlights the importance of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide and its derivatives in ensuring the purity and safety of medications (Kancherla et al., 2018).

Propriétés

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2,4,6-trimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-11-15(2)18(16(3)12-14)19(22)20-13-17-5-7-21(8-6-17)9-10-23-4/h11-12,17H,5-10,13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIZDNYVSKTTID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)NCC2CCN(CC2)CCOC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,4,6-trimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2-Chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2441864.png)

![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)

![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-2-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2441877.png)

![4-((2,4-dioxo-1-(4-vinylbenzyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2441878.png)

![(Z)-2-(2,3-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2441881.png)

![1-[4-Methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl]ethan-1-one](/img/structure/B2441882.png)